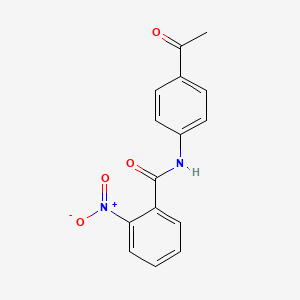

N-(4-acetylphenyl)-2-nitrobenzamide

説明

Synthesis Analysis

The synthesis of N-(4-acetylphenyl)-2-nitrobenzamide and related compounds involves complex reactions, including the use of nickel and copper metal complexes with derivatives of nitrobenzamide, characterized by spectroscopic methods such as IR, ^1H NMR, and mass spectrometry. These methods ensure the precise formation and identification of the desired compound (Saeed, Rashid, Ali, & Hussain, 2010). Additionally, the cyclization of N1-aryl-N3-acetyl-p-nitrobenzamidrazones to substituted 1,2,4-triazoles highlights a synthetic pathway that involves the reaction of α-acetamido-p-nitroacetophenone with benzenediazonium salts, showcasing the compound's versatility in synthetic applications (Lozinskii, Kudrya, Bonadyk, & Pel'kis, 1977).

Molecular Structure Analysis

The molecular structure of derivatives similar to this compound has been elucidated through crystallography, revealing intricate details about the spatial arrangement and bonding interactions. For instance, studies have shown the crystal structure adopts specific space groups, with dimensions that provide insights into the compound's molecular geometry and the nature of its intermolecular interactions (He, Yang, Hou, Teng, & Wang, 2014).

Chemical Reactions and Properties

The chemical reactions of this compound derivatives include the formation of complexes and the engagement in cyclization reactions that yield various products, demonstrating the compound's reactivity and potential for forming diverse molecular structures. Such reactions are pivotal for exploring the compound's utility in synthetic chemistry and material science (Saeed et al., 2010).

科学的研究の応用

Synthesis and Characterization:

- Nickel (II) and copper (II) complexes of N-(R-carbamothioyl)-4-nitrobenzamide (where R = diphenyl and ethylbutyl) were synthesized and characterized, showing potential in enhancing antibacterial efficacy compared to thiourea derivative ligands (Saeed, Rashid, Ali, & Hussain, 2010).

Density Functional Theory Investigations:

- Different N,N-diacylaniline derivatives, including N-acetyl-N-(2-methoxyphenyl)-4-nitrobenzamide, were investigated using density functional theory, shedding light on the steric effects and structural properties of these compounds (Al‐Sehemi, Abdul-Aziz Al-Amri, & Irfan, 2017).

Bioactivation and DNA Interactions:

- 5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, related to N-(4-acetylphenyl)-2-nitrobenzamide, shows unique bioactivation properties, forming DNA-DNA interstrand crosslinks, a key aspect in its cytotoxicity (Knox, Friedlos, Marchbank, & Roberts, 1991).

Crystal Structure Analysis:

- The crystal structure of N-(4-acetylphenyl)-N'-(2-nitrobenzoyl)-thiourea was determined, revealing its potential as a plant-growth regulator and for selective metal ion recognition (Hu, Li, Qi, & Sun, 2016).

Anticonvulsant Activity:

- Some 4-nitro-N-phenylbenzamides, closely related to this compound, were found to have significant anticonvulsant properties, highlighting the potential therapeutic applications of these compounds (Bailleux, Vallée, Nuyts, Hamoir, Poupaert, Stables, & Vamecq, 1995).

特性

IUPAC Name |

N-(4-acetylphenyl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4/c1-10(18)11-6-8-12(9-7-11)16-15(19)13-4-2-3-5-14(13)17(20)21/h2-9H,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLATYMPFUFSEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

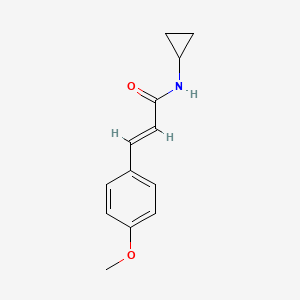

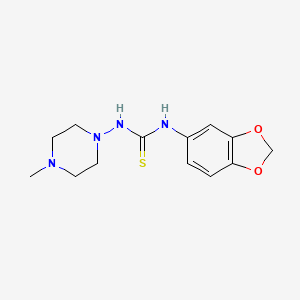

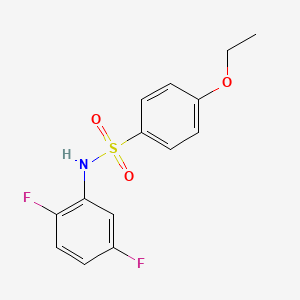

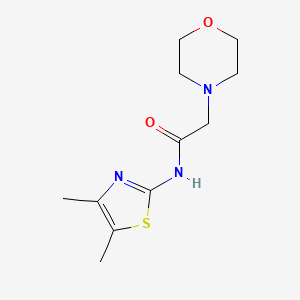

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(3-methyl-4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5780752.png)

![methyl 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5780765.png)

![N-[4-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5780778.png)

![2-{5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5780802.png)

![1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine](/img/structure/B5780805.png)

![N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5780861.png)

![8-amino-4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7(8H)-one](/img/structure/B5780869.png)